molecular formula C14H22N2O4S B2600111 N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-55-6

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2600111
CAS No.: 899967-55-6
M. Wt: 314.4
InChI Key: LZCPMDSTLZMBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, aiding in the development of innovative studies and breakthroughs. This compound is known for its potential in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate and sodium sulfite to introduce the sulfonamide group, resulting in the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Chemical Reactions Analysis

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or signal transduction modulation .

Comparison with Similar Compounds

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide can be compared with similar compounds like N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical and biological properties. For instance, the tert-butyl group in N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide may result in different steric and electronic effects compared to the butyl group in this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCPMDSTLZMBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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